molecular formula C64H103N13O15 B11933431 Gly3-VC-PAB-MMAE

Gly3-VC-PAB-MMAE

Cat. No.: B11933431
M. Wt: 1294.6 g/mol
InChI Key: DTPCLFVVLIDRFT-DYQZUOJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly3-VC-PAB-MMAE is a chemical compound that consists of a cleavable antibody-drug conjugate linker, Gly3-VC-PAB, and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly3-VC-PAB-MMAE involves the conjugation of monomethyl auristatin E to the Gly3-VC-PAB linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to maintain the high purity required for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Gly3-VC-PAB-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the cleavage of this compound is monomethyl auristatin E, a potent tubulin inhibitor used in cancer therapy .

Scientific Research Applications

Gly3-VC-PAB-MMAE has a wide range of scientific research applications, including:

Mechanism of Action

Gly3-VC-PAB-MMAE exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly3-VC-PAB-MMAE is unique due to its cleavable linker, which allows for the controlled release of monomethyl auristatin E within the target cell. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the ADC .

Properties

Molecular Formula

C64H103N13O15

Molecular Weight

1294.6 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C64H103N13O15/c1-15-39(8)55(47(90-13)31-51(81)77-30-20-24-46(77)57(91-14)40(9)58(83)70-41(10)56(82)43-21-17-16-18-22-43)75(11)62(87)53(37(4)5)74-61(86)54(38(6)7)76(12)64(89)92-35-42-25-27-44(28-26-42)71-59(84)45(23-19-29-67-63(66)88)72-60(85)52(36(2)3)73-50(80)34-69-49(79)33-68-48(78)32-65/h16-18,21-22,25-28,36-41,45-47,52-57,82H,15,19-20,23-24,29-35,65H2,1-14H3,(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,85)(H,73,80)(H,74,86)(H3,66,67,88)/t39-,40+,41+,45-,46-,47+,52-,53-,54-,55-,56+,57+/m0/s1

InChI Key

DTPCLFVVLIDRFT-DYQZUOJJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.